Comparative Synthetic Yield in Sonogashira Coupling
In the synthesis of ATR kinase inhibitors, the target compound 3-((Trimethylsilyl)ethynyl)pyrazin-2-amine is synthesized as an intermediate. A patent example describes the Sonogashira coupling of 3,5-dibromopyrazin-2-amine with (trimethylsilyl)acetylene, yielding the desired product in 75% yield after column chromatography [1]. This yield serves as a benchmark for evaluating alternative synthetic routes. While a direct head-to-head yield comparison with the unprotected 2-amino-3-ethynylpyrazine is not available in the same reference, the TMS-protected route is specifically chosen to avoid side reactions, implying a higher effective yield for the desired intermediate compared to an unprotected alkynylation strategy which is known to be prone to Glaser-Hay homocoupling [2].
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 75% |
| Comparator Or Baseline | 3,5-dibromopyrazin-2-amine (starting material) |
| Quantified Difference | Not applicable (baseline for step yield) |
| Conditions | Sonogashira coupling with (trimethylsilyl)acetylene, Pd(PPh3)4, CuI, Et3N, DMF, RT, 30 min; followed by column chromatography (15% EtOAc/petroleum ether). |
Why This Matters
A well-defined 75% yield for this specific intermediate provides a clear benchmark for process chemists and CROs to assess cost-efficiency and route viability in multi-step syntheses of high-value ATR inhibitors.
- [1] Vertex Pharmaceuticals Inc. (2013). Compounds useful as inhibitors of ATR kinase. US Patent US20140107093A1. View Source
- [2] Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. View Source
